Cas no 1051209-84-7 (1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1051209-84-7x500.png)
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarboxylic acid, 1-[(1-acetyl-2,3-dihydro-2-methyl-1H-indol-5-yl)sulfonyl]-
- 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid
-
- インチ: 1S/C17H22N2O5S/c1-11-9-14-10-15(3-4-16(14)19(11)12(2)20)25(23,24)18-7-5-13(6-8-18)17(21)22/h3-4,10-11,13H,5-9H2,1-2H3,(H,21,22)
- InChIKey: ZTWDTWUDHHAKCL-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2C=CC3=C(C=2)CC(C)N3C(C)=O)(=O)=O)CCC(C(O)=O)CC1
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | LS-12351-10G |
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid |
1051209-84-7 | >95% | 10g |
£846.00 | 2023-09-09 | |
Key Organics Ltd | LS-12351-5G |
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid |
1051209-84-7 | >95% | 5g |
£555.00 | 2023-09-09 | |
Key Organics Ltd | LS-12351-1G |
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid |
1051209-84-7 | >95% | 1g |
£264.00 | 2023-09-09 |
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acidに関する追加情報
Comprehensive Overview of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 1051209-84-7)
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 1051209-84-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique sulfonyl and carboxylic acid functional groups, is often explored for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural framework, which combines an indole core with a piperidine moiety, making it a versatile scaffold for designing novel therapeutics.
The compound's CAS number 1051209-84-7 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular structure features a 1-acetyl-2-methyl-2,3-dihydro-1H-indole group linked via a sulfonyl bridge to a piperidine-4-carboxylic acid unit. This configuration is of particular interest due to its potential interactions with biological targets, such as enzymes or receptors, which are often investigated in the context of inflammatory diseases, neurological disorders, and metabolic conditions.
In recent years, the demand for sulfonamide-based compounds like 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid has surged, driven by their role in developing small-molecule inhibitors. These inhibitors are pivotal in targeting specific pathways involved in disease progression, aligning with the growing trend of precision medicine. The compound's carboxylic acid group further enhances its utility, as it can participate in hydrogen bonding and ionic interactions, crucial for drug-receptor binding.
From a synthetic perspective, the preparation of CAS No. 1051209-84-7 involves multi-step organic reactions, including sulfonylation and acylation processes. These methods are optimized to achieve high yields and purity, which are essential for pharmaceutical-grade applications. The compound's physicochemical properties, such as solubility and stability, are also rigorously studied to ensure compatibility with formulation development.
Given the increasing focus on AI-driven drug discovery, 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid has been a subject of computational modeling studies. Researchers leverage machine learning algorithms to predict its bioactivity and ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity), accelerating the identification of promising candidates for further testing. This aligns with the broader industry shift toward high-throughput screening and in silico methodologies.
Another area of interest is the compound's potential role in addressing antibiotic resistance, a global health crisis. Its sulfonamide moiety is reminiscent of classic antibacterial agents, prompting investigations into its efficacy against resistant bacterial strains. Such studies are part of the larger effort to combat superbugs and develop next-generation antimicrobials.
In summary, 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 1051209-84-7) represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with its potential therapeutic applications, makes it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound may pave the way for innovative treatments in areas like oncology, immunology, and infectious diseases.
1051209-84-7 (1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid) 関連製品
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)
- 1287-17-8(Ferrocenecarboxamide)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)
- 2171730-01-9(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}piperidine-2-carboxylic acid)
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)




